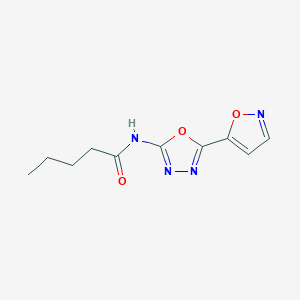![molecular formula C22H19FN4O5 B2705715 6-fluoro-3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione CAS No. 2034459-68-0](/img/structure/B2705715.png)
6-fluoro-3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-fluoro-3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a synthetic compound known for its significant properties in various scientific research applications. Its structure combines multiple aromatic and heterocyclic rings, contributing to its complex chemical behavior and potential in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoro-3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione typically involves multi-step processes including cyclization, acylation, and fluorination. These steps require precise reaction conditions such as specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound might involve optimized processes to enhance yield and purity. Techniques such as batch processing or continuous flow synthesis are employed, utilizing advanced purification methods like chromatography and recrystallization.
化学反应分析
Types of Reactions It Undergoes: The compound undergoes various reactions including oxidation, reduction, and substitution. These reactions are fundamental in modifying the molecular structure to explore different derivatives and their properties.
Common Reagents and Conditions: In oxidation reactions, reagents like potassium permanganate or chromium trioxide are used. Reduction reactions might involve hydrogenation using palladium catalysts or lithium aluminum hydride. Substitution reactions often employ nucleophiles like amines or alkoxides under controlled conditions.
Major Products Formed: The reactions can lead to derivatives with altered electronic properties, enhancing the compound’s potential in binding studies and biological assays. The major products often retain the core structure but feature modifications that improve their efficacy or reduce toxicity.
科学研究应用
Chemistry: The compound is used in developing new materials and studying the interactions within complex molecular systems.
Biology: It serves as a probe in biological studies, helping to elucidate cellular pathways and mechanisms.
Medicine: In medicinal chemistry, it is investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease processes.
Industry: Its stability and reactivity make it a valuable component in creating high-performance materials and in analytical chemistry for detecting and quantifying various substances.
作用机制
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The detailed mechanism involves binding to the active site of the target, altering its conformation and activity, which results in downstream biological effects.
相似化合物的比较
Comparison with Other Similar Compounds: Compared to structurally related compounds, 6-fluoro-3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione exhibits unique properties such as enhanced stability and specific biological activity. Its fluorine atom plays a crucial role in increasing its binding affinity and metabolic stability.
List of Similar Compounds: Similar compounds include various quinazoline derivatives, fluoroquinolones, and benzo[d]oxazole derivatives. Each of these compounds shares some structural features and has unique properties making them valuable in different research contexts.
In a nutshell, this compound stands out due to its unique structure and diverse applications, making it a significant subject of study in multiple scientific fields.
属性
IUPAC Name |
6-fluoro-3-[1-[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O5/c23-13-5-6-16-15(11-13)20(29)27(21(30)24-16)14-7-9-25(10-8-14)19(28)12-26-17-3-1-2-4-18(17)32-22(26)31/h1-6,11,14H,7-10,12H2,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTPHBRUIXTJPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CC(=C3)F)NC2=O)C(=O)CN4C5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Fluoro-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2705632.png)
![Methyl 1-azabicyclo[3.2.1]octane-5-carboxylate](/img/structure/B2705634.png)
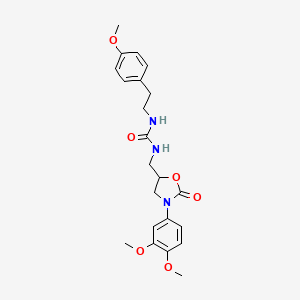
![7-ethyl-8-methyl-3-(4-phenylpiperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2705638.png)
![methyl 2-(N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate](/img/structure/B2705641.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azocan-5-yl]acetic acid](/img/structure/B2705643.png)
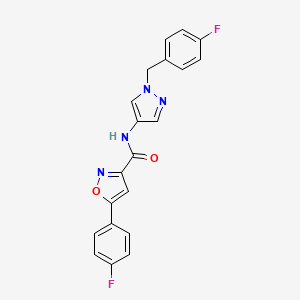
![3-[3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2705645.png)
![1-[(2-Methoxyethyl)carbamoyl]ethyl 4-aminobenzoate](/img/structure/B2705646.png)
![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B2705647.png)
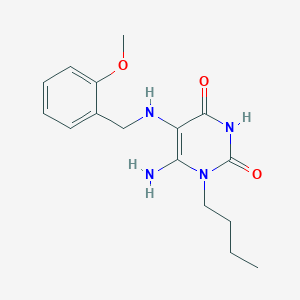
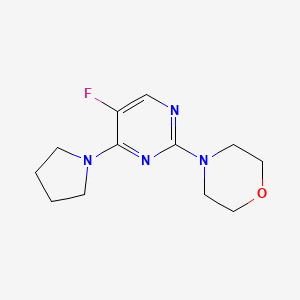
![2-(Benzo[d]thiazol-2-ylthio)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2705653.png)
